molecular formula C21H24N4OS2 B2737741 N-phenethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1169966-80-6

N-phenethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2737741
CAS RN: 1169966-80-6
M. Wt: 412.57
InChI Key: DXIVPNDSCNPAFC-UHFFFAOYSA-N
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Description

N-phenethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, also known as PETT, is a novel compound that has been found to have potential applications in scientific research. PETT is a synthetic molecule that belongs to the class of piperazine compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have developed various hybrid molecules incorporating piperazine and thiazole units, exploring their antimicrobial, antilipase, and antiurease activities. These compounds demonstrate significant biological activities, suggesting the potential for developing new therapeutic agents. The microwave-assisted synthesis technique utilized marks an efficient approach to compound development, highlighting the chemical versatility of such structures (Başoğlu et al., 2013).

Antiviral and Antimicrobial Activities

A series of piperazine-carboxamide/thiocarboxamide derivatives were synthesized, showing promising antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. This indicates the potential of piperazine derivatives in developing new antiviral and antimicrobial agents, with specific derivatives exhibiting potent activities (Reddy et al., 2013).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, incorporating piperazine and thiazole structures, were synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds, particularly in treating inflammation and pain, with several derivatives showing high efficacy (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Thiazolidinone Derivatives

Thiazolidinone derivatives synthesized from piperazine showed significant antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents, particularly in addressing drug-resistant microbial strains (Patel et al., 2012).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on benzothiazoles derived substituted piperazine derivatives provide insights into the relationship between molecular structure and biological activity. These studies help in the rational design of new compounds with enhanced biological activities, leveraging computational methods to predict the efficacy of novel molecules (Al-Masoudi et al., 2011).

properties

IUPAC Name

N-(2-phenylethyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS2/c26-21(22-9-8-17-5-2-1-3-6-17)25-12-10-24(11-13-25)15-20-23-18(16-28-20)19-7-4-14-27-19/h1-7,14,16H,8-13,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVPNDSCNPAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

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